molecular formula C17H13BrClN3O4S B2452742 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895462-44-9

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Numéro de catalogue B2452742
Numéro CAS: 895462-44-9
Poids moléculaire: 470.72
Clé InChI: YCEKKBZMUXXGBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C17H13BrClN3O4S and its molecular weight is 470.72. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Alzheimer’s Disease Treatment Research

A study synthesized a series of N-substituted derivatives of this compound to evaluate new drug candidates for Alzheimer's disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, which is a key target in Alzheimer's disease treatment (Rehman et al., 2018).

Anticancer Agent Evaluation

Another study focused on synthesizing and evaluating these derivatives as potential anticancer agents. They found that certain derivatives showed strong anticancer properties, suggesting the potential for further exploration in cancer therapy (Rehman et al., 2018).

Local Anesthetic Activity

Research conducted in 1984 explored some basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, revealing considerable local anesthetic activity. This indicates the compound's potential in the development of new anesthetic agents (Saxena et al., 1984).

Antibacterial Properties

A study synthesized a number of N-substituted derivatives of this compound and screened them against Gram-negative and Gram-positive bacteria. The findings showed moderate to talented antibacterial activity, which could be significant for developing new antibiotics (Khalid et al., 2016).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds synthesized from this chemical were screened for their activity against butyrylcholinesterase (BChE) enzyme. This is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's (Khalid et al., 2016).

Lipoxygenase Inhibitor

Research showed that derivatives of this compound acted as lipoxygenase inhibitors, which are important in the treatment of inflammatory and allergic conditions (Aziz‐ur‐Rehman et al., 2016).

Urease Inhibition

A novel series of bi-heterocyclic propanamides synthesized from this compound showed promising activity against urease, an enzyme that can be targeted for certain medical conditions (Abbasi et al., 2020).

Antibacterial Activity in Acetamide Derivatives

The compound was used to synthesize acetamide derivatives with significant antibacterial potential. This research highlights its role in creating new antibacterial agents (Iqbal et al., 2017).

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound were evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas (Sravya et al., 2019).

Propriétés

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEKKBZMUXXGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.